molecular formula C9H8BrF3O B12990342 (R)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol

(R)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B12990342
M. Wt: 269.06 g/mol
InChI Key: XPFDDYBJCCPXTL-RXMQYKEDSA-N
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Description

®-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol is an organic compound that features a bromine atom, a trifluoromethyl group, and a hydroxyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol typically involves the bromination of a precursor compound followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol may involve large-scale bromination and trifluoromethylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom with an amine can produce an amine derivative.

Scientific Research Applications

®-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which ®-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, while the hydroxyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Chloro-4-(trifluoromethyl)phenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    ®-1-(2-Bromo-4-(methyl)phenyl)ethan-1-ol: Similar structure but with a methyl group instead of trifluoromethyl.

    ®-1-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-ol: Similar structure but with an additional carbon in the alkyl chain.

Uniqueness

®-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol is unique due to the combination of the bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring high specificity and reactivity.

Biological Activity

(R)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol is a chiral organic compound notable for its unique structural features, including a bromine atom and a trifluoromethyl group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and interactions with biological systems. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

  • Molecular Formula : C9H8BrF3O
  • Molecular Weight : 267.05 g/mol
  • Density : Approximately 1.6 g/cm³
  • Melting Point : 45–46 °C
  • Boiling Point : 264.2 °C at 760 mmHg

The biological activity of this compound is influenced by its molecular structure, particularly the presence of the bromine and trifluoromethyl groups. These substituents can enhance the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with cellular targets.

Interaction with Biological Targets

Research indicates that this compound may interact with various enzymes and receptors, modulating their activity. The bromine atom can affect binding affinity, while the trifluoromethyl group may influence the compound's electronic properties, enhancing its reactivity and selectivity towards specific biological targets.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various pathogens. The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited significant bactericidal effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM depending on the strain tested .

Case Study: Antichlamydial Activity

A study investigating the antichlamydial activity of structurally related compounds found that derivatives similar to this compound effectively reduced chlamydial inclusion numbers in infected HEp-2 cells. The compounds were noted for their selective action against Chlamydia, suggesting potential as therapeutic agents for treating infections caused by this pathogen .

Toxicity and Safety Profile

While exploring its biological applications, it is crucial to consider the toxicity profile of this compound. Preliminary assessments indicate that the compound may cause skin irritation and eye damage upon contact, necessitating appropriate safety precautions during handling . Further studies are required to fully understand its toxicity in vivo.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with similar halogenated phenolic compounds can be insightful:

Compound NameMolecular FormulaAntimicrobial ActivityToxicity Level
This compoundC9H8BrF3OSignificant against S. aureus and E. coliModerate
(S)-1-(2-Bromo-4-methoxyphenyl)ethan-1-olC9H10BrO2Moderate activity against selected bacteriaLow
2-BromoacetophenoneC8H7BrOMild activity; primarily used as an intermediateHigh

Properties

Molecular Formula

C9H8BrF3O

Molecular Weight

269.06 g/mol

IUPAC Name

(1R)-1-[2-bromo-4-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H8BrF3O/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-5,14H,1H3/t5-/m1/s1

InChI Key

XPFDDYBJCCPXTL-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)C(F)(F)F)Br)O

Canonical SMILES

CC(C1=C(C=C(C=C1)C(F)(F)F)Br)O

Origin of Product

United States

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